4-Bromo-2,5-bis(hexyloxy)benzonitrile
Description
4-Bromo-2,5-bis(hexyloxy)benzonitrile is a brominated aromatic compound featuring two hexyloxy groups at the 2- and 5-positions and a nitrile group at the 4-position. This molecule is notable for its utility in polymer chemistry, particularly in nickel-catalyzed polymerization reactions. The hexyloxy substituents enhance solubility in organic solvents, making it suitable for solution-processed materials, while the nitrile group contributes to electronic properties that influence reactivity in cross-coupling reactions . Its structural design enables precise control over polymer molecular weight distributions (PDI) when paired with electron-rich ligands in catalytic systems, as demonstrated in studies by McNeil and colleagues .
Properties
Molecular Formula |
C19H28BrNO2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
4-bromo-2,5-dihexoxybenzonitrile |
InChI |
InChI=1S/C19H28BrNO2/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
UXNOMDWRRHKAOY-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables Summarizing Key Comparisons
Research Findings and Implications
- Ligand Effects in Polymerization: Electron-rich ligands (e.g., bis(dialkylphosphino)ethane) accelerate reductive elimination in Ni-catalyzed polymerization of this compound, yielding polymers with PDIs <1.5. This contrasts with sterically hindered ligands, which increase PDI due to competing chain-transfer pathways .
- Synthetic Versatility : The nitrile group in the target compound enhances catalytic stability compared to aldehyde or hydroxyl analogues, enabling precise control in conjugated polymer synthesis .
- Safety and Handling : Structural analogues with benzyloxy groups (e.g., 2-bromo-4,5-bis(phenylmethoxy)benzonitrile) require stringent safety protocols due to respiratory hazards, a consideration less critical for hexyloxy-substituted derivatives .
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